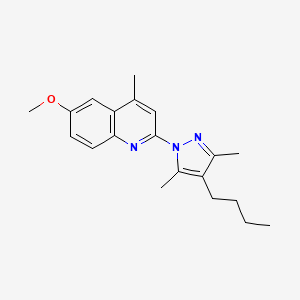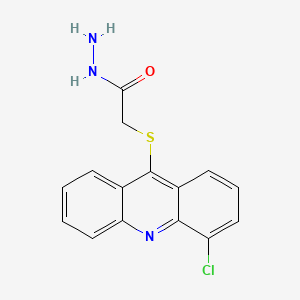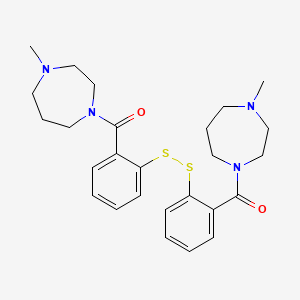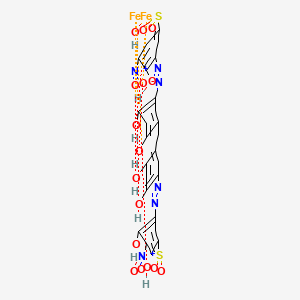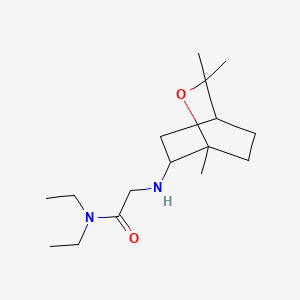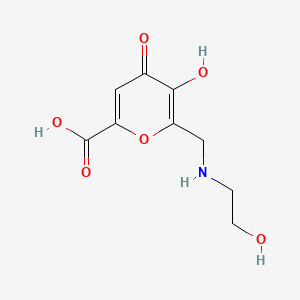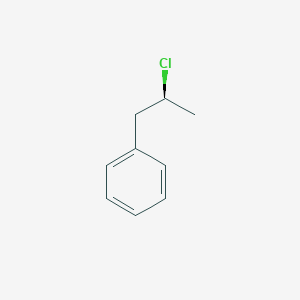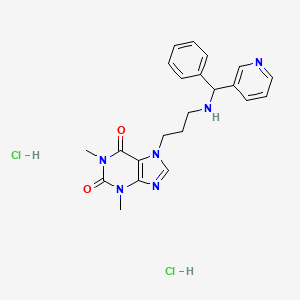
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- typically involves multi-step organic synthesis. The process may start with the preparation of the purine core, followed by the introduction of various substituents through reactions such as alkylation, amination, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization, distillation, or chromatography to obtain the final product.
化学反应分析
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups.
科学研究应用
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
Adenine: A purine base found in DNA and RNA.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-((phenyl-3-pyridinylmethyl)amino)propyl)-,dihydrochloride, (±)- is unique due to its specific substituents and potential biological activity. Its structure allows for specific interactions with molecular targets, distinguishing it from other purine derivatives.
属性
CAS 编号 |
110622-77-0 |
|---|---|
分子式 |
C22H26Cl2N6O2 |
分子量 |
477.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-7-[3-[[phenyl(pyridin-3-yl)methyl]amino]propyl]purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C22H24N6O2.2ClH/c1-26-20-19(21(29)27(2)22(26)30)28(15-25-20)13-7-12-24-18(16-8-4-3-5-9-16)17-10-6-11-23-14-17;;/h3-6,8-11,14-15,18,24H,7,12-13H2,1-2H3;2*1H |
InChI 键 |
AITXVMMALUPJDA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(C3=CC=CC=C3)C4=CN=CC=C4.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


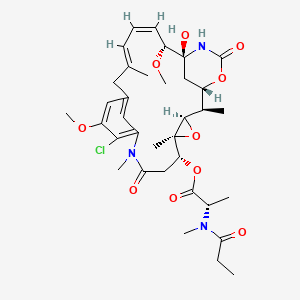

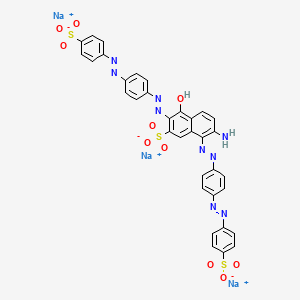
![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)
